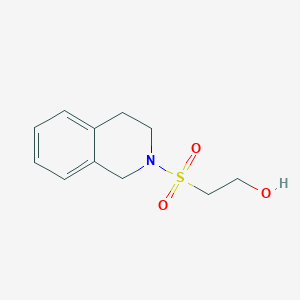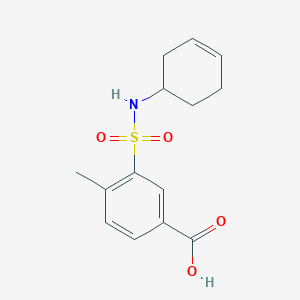
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol, also known as DISA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. DISA is a white crystalline powder with a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is not fully understood. However, it has been suggested that 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been found to be effective in treating neurodegenerative diseases.
Biochemical and physiological effects:
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have significant biochemical and physiological effects. In animal studies, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells. In addition, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol in lab experiments is its low toxicity. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to be relatively safe, with no significant side effects reported in animal studies. However, one of the limitations of using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol. One area of interest is the development of more efficient synthesis methods for 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol. Another area of interest is the investigation of the potential of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol as a treatment for other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol and its potential side effects in humans.
Conclusion:
In conclusion, 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. While there are limitations to using 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol in lab experiments, its low toxicity and potential therapeutic benefits make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol involves the reaction between 2-aminobenzylamine and sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, yielding 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol as a white crystalline powder.
Applications De Recherche Scientifique
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGJLZVLHGJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)

![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)